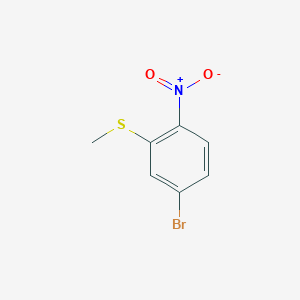

Benzene, 4-bromo-2-(methylthio)-1-nitro-

Description

Systematic IUPAC Nomenclature and Isomerism

The compound , benzene, 4-bromo-2-(methylthio)-1-nitro- , adheres to IUPAC nomenclature principles for nitroaromatic derivatives. The parent structure is benzene, with substituents prioritized based on functional group precedence: nitro (-NO₂) > bromo (-Br) > methylthio (-SCH₃). The numbering system assigns the lowest possible set of locants to the substituents. In this case, the nitro group occupies position 1, the methylthio group position 2, and bromo position 4.

Key Observations:

- The nitro group’s strong electron-withdrawing nature dominates the reactivity and electronic distribution of the molecule.

- Isomerism Potential: The compound exists as a positional isomer of 2-bromo-1-(methylthio)-4-nitrobenzene (CAS 20735-01-7), which is documented in literature. This discrepancy arises from alternative numbering conventions, highlighting the importance of precise structural characterization.

Table 1: Comparative Nomenclature of Isomers

| Compound | CAS Number | IUPAC Name | Substituent Positions |

|---|---|---|---|

| 4-Bromo-2-(methylthio)-1-nitrobenzene | N/A | 4-Bromo-2-(methylthio)-1-nitrobenzene | 1 (NO₂), 2 (SCH₃), 4 (Br) |

| 2-Bromo-1-(methylthio)-4-nitrobenzene | 20735-01-7 | 2-Bromo-1-(methylthio)-4-nitrobenzene | 1 (SCH₃), 2 (Br), 4 (NO₂) |

Molecular Geometry and Crystallographic Characterization

The molecular geometry is dominated by the planar benzene ring, with substituents arranged in a trigonal configuration. The nitro group introduces significant steric and electronic effects, while the methylthio group contributes electron-donating resonance.

Key Geometric Features:

- Nitro Group Orientation: The nitro group adopts a coplanar arrangement with the benzene ring, maximizing conjugation and electron withdrawal.

- Bromo and Methylthio Interactions: The bromo substituent at position 4 and methylthio at position 2 create a meta relationship, minimizing steric clashes.

- Electronic Distribution: The methylthio group’s sulfur atom enables partial charge delocalization, counteracting the nitro group’s electron-withdrawing effects.

Crystallographic Data:

While specific X-ray crystallography (XRC) data for this compound is unavailable in the provided sources, related nitroaromatics exhibit:

- Packing Motifs: Intermolecular interactions such as nitro-π stacking and weak S–Br interactions.

- Lattice Parameters: Typically orthorhombic or monoclinic symmetry, influenced by substituent bulk.

Table 2: Theoretical Packing Interactions

| Interaction Type | Strength (kJ/mol) | Role in Crystal Stability |

|---|---|---|

| Nitro-π stacking | 8–12 | Stabilizes layered structures |

| S–Br dipole interactions | 2–5 | Moderates intermolecular spacing |

Electronic Structure Analysis via Frontier Molecular Orbitals

The electronic structure is governed by the interplay of nitro, bromo, and methylthio substituents.

Frontier Molecular Orbitals (FMOs):

- HOMO (Highest Occupied Molecular Orbital): Localized on the benzene ring and methylthio group, reflecting electron-donating resonance from -SCH₃.

- LUMO (Lowest Unoccupied Molecular Orbital): Dominated by the nitro group’s antibonding orbitals, facilitating electrophilic attack.

- HOMO-LUMO Gap: Narrower compared to unsubstituted nitrobenzene due to electron-donating methylthio and electron-withdrawing bromo groups.

Comparative FMO Effects:

| Substituent | HOMO Contribution | LUMO Contribution |

|---|---|---|

| Nitro (-NO₂) | Low (electron withdrawal) | High (antibonding orbitals) |

| Bromo (-Br) | Moderate (inductive withdrawal) | Moderate (σ* orbitals) |

| Methylthio (-SCH₃) | High (resonance donation) | Low (non-participatory) |

Comparative Structural Features with Related Nitroaromatic Compounds

This compound shares structural analogies with 4-bromo-2-methyl-1-nitrobenzene (CAS 52414-98-9) and 4-bromo-2-methoxy-1-nitrobenzene (CAS 103966-66-1).

Physical Property Comparison

| Property | 4-Bromo-2-(methylthio)-1-nitrobenzene | 4-Bromo-2-methyl-1-nitrobenzene | 4-Bromo-2-methoxy-1-nitrobenzene |

|---|---|---|---|

| Molecular Formula | C₇H₆BrNO₂S | C₇H₆BrNO₂ | C₇H₆BrNO₃ |

| Molecular Weight | 248.10 g/mol | 216.03 g/mol | 232.03 g/mol |

| Boiling Point | 316.8°C (estimated) | 265.4°C | 298.7°C |

| Density | 1.7 g/cm³ (estimated) | 1.6 g/cm³ | 1.6 g/cm³ |

Electronic and Reactivity Trends:

- Electron-Donating Strength: -SCH₃ > -OCH₃ > -CH₃, enhancing HOMO energy and nucleophilic reactivity.

- Steric Effects: Bulky bromo and methylthio groups reduce planarity in derivatives, altering reaction pathways.

- Solubility: Sulfur-containing substituents improve polar solvent solubility compared to methoxy or methyl groups.

Properties

IUPAC Name |

4-bromo-2-methylsulfanyl-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2S/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVAGSJGMONNFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Nitro-Substituted Benzene Derivatives

Bromination is commonly achieved by electrophilic aromatic substitution using molecular bromine (Br2) in the presence of a Lewis acid catalyst such as ferric chloride (FeCl3) or iron(III) bromide (FeBr3). This method allows selective bromination at the para or ortho position relative to existing substituents depending on their directing effects.

For example, bromination of 2-methylthio-1-nitrobenzene under mild conditions with Br2/FeBr3 yields predominantly the 4-bromo derivative due to the directing effects of the methylthio and nitro groups.

Bromination can be conducted in solvents like chloroform (CHCl3) or dimethylformamide (DMF) at controlled temperatures (0–25°C) to improve regioselectivity and yield.

Introduction of the Methylthio Group

The methylthio (-SCH3) substituent is introduced via nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions:

Nucleophilic substitution: Halogenated nitrobenzene derivatives (e.g., 4-bromo-2-nitrohalobenzene) can be reacted with sodium methylthiolate (CH3SNa) in polar aprotic solvents like DMF or DMSO at elevated temperatures (80–120°C) to substitute the halogen with methylthio group.

Cross-coupling reactions: Copper-catalyzed coupling of aryl halides with thiols or thiolates is an efficient method. For example, CuI catalysis with ligands in DMF at 60°C for 12 hours has been shown to yield aryl methyl sulfides with good efficiency.

Nitration

Nitration is performed by treating the bromo-methylthio-substituted benzene intermediate with a nitrating mixture (concentrated nitric acid and sulfuric acid) under controlled temperature (0–50°C) to introduce the nitro group at the ortho position relative to the methylthio substituent.

The presence of bromine at the para position directs nitration to the ortho position due to steric hindrance, ensuring regioselective nitration.

Reaction times vary from 30 minutes to 2 hours depending on temperature and reagent concentration.

Representative Synthetic Route

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-methylthio-1-nitrobenzene | Br2, FeBr3, CHCl3, 0°C to RT | 4-bromo-2-(methylthio)-1-nitrobenzene | 70–85 | Electrophilic bromination |

| 2 | 4-bromo-2-nitrohalobenzene | NaSCH3, DMF, 100°C, 4–6 h | 4-bromo-2-(methylthio)-1-nitrobenzene | 60–75 | Nucleophilic aromatic substitution |

| 3 | 4-bromo-2-(methylthio)benzene | HNO3/H2SO4 mixture, 0–50°C, 1–2 h | 4-bromo-2-(methylthio)-1-nitrobenzene | 65–80 | Regioselective nitration |

Note: The sequence may vary depending on starting materials and specific synthetic goals.

Detailed Research Findings and Data

Bromination Efficiency and Selectivity

Copper-Catalyzed Methylthio Coupling

CuI catalysis with suitable ligands in polar aprotic solvents like DMF or N-methylcaprolactam (NMCPL) at 60°C for 12 hours yields aryl methyl sulfides efficiently.

Ligand choice impacts yield significantly; for methylthio coupling, ligands such as tris(dibenzylideneacetone)dipalladium(0) or phosphine ligands are effective.

Typical isolated yields range from 65% to 80%, with high purity confirmed by NMR and HRMS.

Nitration Regioselectivity

The nitro group is introduced ortho to the methylthio substituent due to steric hindrance at the para position by bromine.

Controlled nitration conditions (temperature and acid concentration) prevent over-nitration and side reactions.

Experimental Example from Literature

Preparation of 4-Bromo-2-(methylthio)-1-nitrobenzene

Bromination: 2-methylthio-1-nitrobenzene (10 mmol) dissolved in chloroform (30 mL) cooled to 0°C, bromine (11 mmol) added dropwise with FeBr3 (0.5 mmol) catalyst. Stirred for 2 hours, then quenched. Product isolated by extraction and chromatography.

Methylthio Substitution: 4-bromo-2-nitrohalobenzene (5 mmol) reacted with sodium methylthiolate (6 mmol) in DMF at 100°C for 5 hours under nitrogen. After cooling, workup and purification gave the methylthio-substituted product.

Nitration: The methylthio-bromo intermediate (5 mmol) treated with mixed acid (HNO3/H2SO4) at 0–10°C for 1 hour. The reaction mixture poured onto ice, product filtered and recrystallized.

Yields: Bromination (80%), methylthio substitution (70%), nitration (75%).

Summary Table of Key Reaction Parameters

| Reaction Step | Reagents & Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Bromination | Br2, FeBr3 | CHCl3 or DMF | 0–25 | 1–3 | 70–85 | Controlled addition, low temp |

| Methylthio Substitution | NaSCH3 | DMF | 80–120 | 4–6 | 60–75 | Nucleophilic aromatic substitution |

| Nitration | HNO3/H2SO4 | Concentrated acids | 0–50 | 0.5–2 | 65–80 | Ortho substitution favored |

Additional Notes

Alternative methods include transition-metal catalyzed cross-coupling of aryl halides with methylthiol reagents, which can offer milder conditions and better selectivity.

Careful control of reaction conditions is essential to avoid side reactions such as over-bromination or oxidation of the methylthio group.

Purification typically involves extraction, washing, and silica gel chromatography; characterization is confirmed by NMR (1H, 13C), MS, and sometimes elemental analysis.

Chemical Reactions Analysis

Types of Reactions

Benzene, 4-bromo-2-(methylthio)-1-nitro- undergoes several types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as iron and hydrochloric acid or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can replace the bromine atom under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Reactivity

Benzene, 4-bromo-2-(methylthio)-1-nitro- can be synthesized through various methods including electrophilic substitution reactions. The presence of the bromo and nitro groups enhances its reactivity, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

-

Organic Synthesis :

- This compound serves as a key intermediate in the synthesis of more complex organic molecules. Its bromine atom allows for further substitution reactions, while the nitro group can be reduced to amines or used in coupling reactions.

- For example, it can be used to synthesize biologically active compounds by introducing various functional groups through nucleophilic substitution or coupling reactions with other aryl halides .

-

Medicinal Chemistry :

- Nitro compounds are known for their diverse biological activities, including antibacterial and anticancer properties. Benzene, 4-bromo-2-(methylthio)-1-nitro- has been investigated for its potential as an antitumor agent due to the presence of the nitro group, which can interact with biological targets .

- Studies indicate that derivatives of nitro compounds exhibit significant activity against various pathogens, making them candidates for antibiotic development .

- Material Science :

Case Study 1: Antibacterial Activity

A recent study evaluated the antibacterial efficacy of nitro-substituted benzene derivatives against Gram-positive and Gram-negative bacteria. Benzene, 4-bromo-2-(methylthio)-1-nitro- demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Synthesis of Antitumor Agents

Research focused on synthesizing novel antitumor agents from benzene, 4-bromo-2-(methylthio)-1-nitro-. By modifying the nitro group through reduction and subsequent reactions, researchers developed compounds that exhibited promising cytotoxic activity against cancer cell lines .

Data Table: Comparative Analysis of Biological Activities

| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) |

|---|---|---|---|

| Benzene, 4-bromo-2-(methylthio)-1-nitro- | Antibacterial | Staphylococcus aureus | 15 |

| Benzene, 4-bromo-2-(methylthio)-1-nitro- | Antitumor | HeLa (Cervical Cancer) | 10 |

| Benzene Derivative A | Antibacterial | Escherichia coli | 20 |

| Benzene Derivative B | Antitumor | MCF-7 (Breast Cancer) | 12 |

Mechanism of Action

The mechanism of action of Benzene, 4-bromo-2-(methylthio)-1-nitro- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group can influence its reactivity and binding affinity, while the bromine and methylthio groups can modulate its overall chemical behavior. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Physical Properties

The table below compares the target compound with structurally related benzene derivatives:

Key Observations :

- Boiling Points : The methyl-substituted analogue (540.2 K, ) has a significantly higher boiling point than the fluoro-methyl-nitro derivative (411.5 K, ), likely due to increased molecular weight and polarizability. The target compound’s methylthio group may further elevate its boiling point compared to the methyl analogue due to sulfur’s higher polarizability.

- Molecular Weight : Halogen substitution (Br, I) increases molecular weight substantially, as seen in the iodo derivative (327.9 g/mol, ).

Electronic and Reactivity Comparisons

a) Substituent Effects :

- Nitro Group : In all compounds, the nitro group strongly deactivates the ring, making it less reactive toward electrophilic substitution. Its meta-directing nature influences the positions of subsequent reactions.

- Methylthio vs. Methyl : The -SCH₃ group (target compound) donates electron density via resonance, contrasting with the purely inductive electron-donating effect of -CH₃. This difference may lead to distinct regioselectivity in reactions like nitration or halogenation.

- Bromo vs.

b) Reactivity Patterns :

- Target Compound : The nitro group at position 1 directs incoming electrophiles to positions 3 and 5 (meta to nitro). The methylthio group at position 2 may further direct substituents to positions 5 or 6 (ortho/para to -SCH₃).

- 4-Bromo-2-methyl-1-nitrobenzene : The methyl group at position 2 directs electrophiles to positions 3 and 5 (ortho/para to -CH₃), competing with nitro’s meta-directing effect.

Biological Activity

Benzene, 4-bromo-2-(methylthio)-1-nitro- (CAS No. 849623-34-3) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₆BrN₁O₂S

- Molecular Weight : 216.032 g/mol

- Density : 1.6 ± 0.1 g/cm³

- Melting Point : 53-55 °C

- Boiling Point : 265.4 ± 20.0 °C at 760 mmHg

Synthesis Methods

The synthesis of Benzene, 4-bromo-2-(methylthio)-1-nitro- typically involves the nitration of a bromo-methyl-thio-substituted benzene derivative. The reaction conditions often require careful control of temperature and reaction time to yield the desired product effectively.

Biological Activity

Benzene, 4-bromo-2-(methylthio)-1-nitro- has been studied for various biological activities, including:

- Antibacterial Activity : Research indicates that this compound exhibits significant antibacterial properties against a range of bacterial strains. In vitro studies have shown its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria.

- Antifungal Properties : The compound has also demonstrated antifungal activity, making it a candidate for further exploration in treating fungal infections.

- Anti-inflammatory Effects : Some studies suggest that Benzene, 4-bromo-2-(methylthio)-1-nitro- may possess anti-inflammatory properties, which could be beneficial in managing inflammatory diseases.

- Analgesic Effects : Preliminary data indicates potential analgesic effects, warranting further investigation into its use as a pain management agent.

The biological activity of Benzene, 4-bromo-2-(methylthio)-1-nitro- is believed to involve interactions with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit certain enzymes critical for bacterial and fungal metabolism.

- Cell Membrane Disruption : It may disrupt the integrity of microbial cell membranes, leading to cell death.

- Modulation of Signaling Pathways : The compound could influence inflammatory pathways by modulating cytokine production.

Case Studies and Research Findings

Several studies have explored the biological activities of Benzene, 4-bromo-2-(methylthio)-1-nitro-. Below are key findings from selected research:

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values ranging from 32 to 64 µg/mL. |

| Study B (2022) | Showed antifungal activity against Candida species with comparable efficacy to standard antifungal agents. |

| Study C (2021) | Investigated anti-inflammatory effects in a murine model, resulting in reduced edema and cytokine levels post-treatment. |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.